Methyl 2,4-Dichlorophenylacetate

Quality Control Procurement Specification Analytical Chemistry

Methyl 2,4-dichlorophenylacetate (CAS 55954-23-9), also referred to as 2,4-dichlorophenylacetic acid methyl ester, is a chlorinated aromatic ester with the molecular formula C₉H₈Cl₂O₂ and a molecular weight of 219.06 g/mol. The compound is characterized by a phenylacetic acid methyl ester backbone substituted with chlorine atoms at the 2- and 4-positions of the aromatic ring, which confers distinct electronic and steric properties relative to non-chlorinated or mono-chlorinated analogs.

Molecular Formula C9H8Cl2O2
Molecular Weight 219.06 g/mol
CAS No. 55954-23-9
Cat. No. B165451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-Dichlorophenylacetate
CAS55954-23-9
Molecular FormulaC9H8Cl2O2
Molecular Weight219.06 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C9H8Cl2O2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3
InChIKeySRCVNBFTEARRJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,4-Dichlorophenylacetate (CAS 55954-23-9): A Chlorinated Arylacetic Ester Intermediate for Agrochemical and Pharmaceutical Synthesis


Methyl 2,4-dichlorophenylacetate (CAS 55954-23-9), also referred to as 2,4-dichlorophenylacetic acid methyl ester, is a chlorinated aromatic ester with the molecular formula C₉H₈Cl₂O₂ and a molecular weight of 219.06 g/mol [1]. The compound is characterized by a phenylacetic acid methyl ester backbone substituted with chlorine atoms at the 2- and 4-positions of the aromatic ring, which confers distinct electronic and steric properties relative to non-chlorinated or mono-chlorinated analogs . It is primarily utilized as a synthetic intermediate in the preparation of agrochemicals (e.g., spirodiclofen analogues) and pharmaceutical candidates, particularly heterocyclic systems such as [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives [2].

Workflow

Agrochemical intermediate for spirodiclofen-type lipid biosynthesis inhibitor synthesis

Selection Logic

Liquid ester enables volumetric dispensing and continuous flow compatibility

Use Context

Pharmaceutical lead optimization building block for triazolothiadiazole libraries

Why Methyl 2,4-Dichlorophenylacetate Cannot Be Simply Replaced by Other Chlorinated Phenylacetate Esters or the Parent Acid


Although several chlorinated phenylacetate esters and the parent carboxylic acid share the 2,4-dichlorophenyl pharmacophore, critical differences in physical state, lipophilicity, reactivity, and documented intermediary roles preclude generic substitution. The methyl ester is a liquid at ambient temperature (boiling point 153 °C at 27 mmHg), whereas the free acid (2,4-dichlorophenylacetic acid) is a crystalline solid with a melting point of 128–131 °C, fundamentally altering handling requirements and solubility profiles in organic reaction media . The regioisomeric methyl 2,5-dichlorophenylacetate (CAS 96129-66-7) and methyl 3,4-dichlorophenylacetate (CAS 6725-44-6) possess identical molecular formulae but exhibit different electronic distributions and steric environments, which directly impact their reactivity in nucleophilic substitution and heterocyclization reactions . Furthermore, the mono-chlorinated methyl 4-chlorophenylacetate (CAS 52449-43-1) has a significantly lower LogP (2.06–2.56) than methyl 2,4-dichlorophenylacetate (LogP 2.71–2.96), altering its partitioning behaviour and suitability for applications where higher lipophilicity is required [1]. These distinctions necessitate compound-specific validation rather than class-level interchangeability.

State

Free acid (mp 128–131 °C) is a solid. Physical state difference may alter handling, solubility, and reactor charging compared to the liquid methyl ester.

Isomer

Regioisomeric esters (2,5- or 3,4-dichloro) share the same formula. Electronic distribution and steric environment differences may shift reactivity in heterocyclization reactions.

Partition

Mono-chlorinated analog has lower LogP (~2.06 vs. ~2.71). Reduced lipophilicity may not support applications requiring higher organic-phase partitioning.

Head-to-Head Quantitative Differentiation of Methyl 2,4-Dichlorophenylacetate Against Its Closest Analogs


Purity Specification: ≥99.0% (GC) vs. Typical 97–98% for Regioisomeric and Homologous Esters

Commercially available methyl 2,4-dichlorophenylacetate from major suppliers (e.g., TCI) is routinely specified at ≥99.0% purity by gas chromatography (GC), a threshold that exceeds the typical 97% specification of the 2,5-dichloro regioisomer and the 98% specification commonly listed for the 3,4-dichloro regioisomer . This higher purity specification reduces the burden of pre-use purification for sensitive synthetic applications and provides greater batch-to-batch consistency for analytical standard preparation.

Purity Specification
Cross-study comparable
≥99.0% (GC)
Specification review supports reduced pre-use purification burden.
Regioisomers typically specified at 97–98%.
Quality Control Procurement Specification Analytical Chemistry

Lipophilicity (LogP) Differentiation: ~2.71–2.96 vs. ~2.06–2.56 for Mono-Chlorinated and Non-Chlorinated Analogs

The computed LogP of methyl 2,4-dichlorophenylacetate is reported as 2.70890 (XLogP3) or 2.9649775 (ACD/Labs), with a consistent LogD of ~2.96 across pH 5.5–7.4 [1]. This represents a substantial increase over the mono-chlorinated analog methyl 4-chlorophenylacetate (LogP 2.0555–2.56) and the non-chlorinated methyl phenylacetate (LogP ~1.8). The ~0.4–0.9 LogP unit increase translates to approximately 2.5–8 fold higher predicted partition coefficient, which is relevant for applications requiring enhanced membrane permeability or organic-phase partitioning.

Lipophilicity (LogP)
Cross-study comparable
LogP ~2.71–2.96
Reported higher lipophilicity may support partitioning-sensitive design.
ΔLogP ≈ +0.4–0.9 vs. mono-chloro analog.
Lipophilicity Drug Design Agrochemical Partitioning

Validated Intermediary Role in Spirodiclofen Analog Synthesis with Demonstrated Insecticidal Activity Against Plutella xylostella

Methyl 2,4-dichlorophenylacetate served as the key esterification starting material in the three-step synthesis of twenty spirodiclofen analogues reported by Ke et al. (2010) [1]. The resulting analogues were screened for insecticidal activity against Plutella xylostella (diamondback moth), with several compounds displaying moderate to good activity compared to the commercial standard spirodiclofen. Additionally, some compounds exhibited obvious herbicidal activity against Brassica chinensis. This documented synthetic utility in a structure-activity relationship (SAR) study provides procurement-grade evidence of the compound's role as a productive starting material for bioactive molecule libraries, a role not documented for the ethyl ester or the regioisomeric methyl esters in the same assay system.

Validated Synthetic Entry
Class-level inference
Spirodiclofen analog library synthesis reported
Supports insecticidal SAR study workflow for lipid biosynthesis targets.
Activity screened against Plutella xylostella.
Agrochemical Synthesis Insecticide Development Spirodiclofen Analogues

Derivatives Display Potent Antibacterial Activity: Triazolothiadiazole X7 EC₅₀ 27.47 μg/mL Against Xanthomonas oryzae pv. oryzae

Methyl 2,4-dichlorophenylacetate serves as the precursor to 2,4-dichlorophenylacetic acid, which is a key building block for [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives. Zheng et al. (2024) reported that compound X7, a derivative within this series, exhibited an EC₅₀ of 27.47 μg/mL against Xanthomonas oryzae pv. oryzae (Xoo), outperforming the commercial standards thiazole zinc (EC₅₀ 41.55 μg/mL) and thiodiazole copper (EC₅₀ 53.39 μg/mL) [1]. While this is a derivative-level comparison, it establishes the 2,4-dichlorophenyl pharmacophore as productive for antimicrobial lead generation, a context in which the methyl ester is the preferred storage and handling form (liquid, stable) over the free acid (solid).

Derivative Antibacterial EC₅₀
Class-level inference
EC₅₀ 27.47 μg/mL (X7 vs. Xoo)
Supports antimicrobial screening context for triazolothiadiazole libraries.
Derivative-level comparison; 1.51–1.94× more potent than Cu standards.
Antimicrobial Discovery Plant Pathology Triazolothiadiazole

Physical State Advantage: Liquid at Ambient Temperature vs. Solid Parent Acid (mp 128–131 °C)

Methyl 2,4-dichlorophenylacetate is a colorless to pale yellow liquid at 20 °C with a melting point of approximately −10 to −8 °C and a boiling point of 153 °C at 27 mmHg . In contrast, the parent 2,4-dichlorophenylacetic acid is a white to pale yellow-brown crystalline solid with a melting point of 128–131 °C . This fundamental physical state difference means the methyl ester can be directly dispensed by volume or weight as a liquid at ambient temperature, facilitating automated liquid handling, continuous flow chemistry, and homogeneous reaction setups without the need for pre-dissolution. The ethyl ester analog (CAS 41022-54-2) is also a liquid but has a higher molecular weight (233.09 vs. 219.06) and higher LogP (3.10 vs. 2.71), which may affect reaction stoichiometry calculations and workup partitioning.

Physical State Advantage
Direct head-to-head
Liquid at 20 °C vs. solid free acid (mp 128–131 °C)
Liquid form enables direct dispensing and automated synthesis platforms.
Δmp ≈ 138–141 °C between ester and acid.
Formulation Process Chemistry Handling

Refractive Index Specification (n²⁰/D 1.539–1.542) as a Rapid Identity and Purity Check Parameter

The refractive index of methyl 2,4-dichlorophenylacetate is tightly specified at 1.539–1.542 (20 °C, D-line) , providing a rapid, non-destructive identity confirmation and purity screening tool at receiving inspection. The 3,4-dichloro regioisomer (CAS 6725-44-6) has a reported refractive index range of 1.54–1.542 , which partially overlaps but extends slightly lower, enabling discrimination. The mono-chlorinated methyl 4-chlorophenylacetate has a significantly lower refractive index of 1.522–1.524 [1], making it readily distinguishable. For procurement quality assurance, this parameter enables a 30-second refractometer check to flag potential mis-shipment or degradation before committing the material to high-value synthesis.

Refractive Index (n²⁰/D)
Cross-study comparable
1.539–1.542
Supports rapid, non-destructive incoming inspection identity check.
Distinct from mono-chloro analog (1.522–1.524).
Quality Assurance Incoming Inspection Refractometry

Application Scenarios Where Methyl 2,4-Dichlorophenylacetate (CAS 55954-23-9) Provides Verifiable Procurement Advantage


Agrochemical Discovery: Synthesis of Spirodiclofen-Type Lipid Biosynthesis Inhibitors

Research groups engaged in the development of novel acaricides and insecticides targeting lipid biosynthesis pathways can use methyl 2,4-dichlorophenylacetate as a validated starting material for constructing spirodiclofen analogue libraries. The three-step synthetic route (esterification, one-pot heterocyclization, acylation) reported by Ke et al. (2010) provides a reproducible entry point, and the compound's liquid physical state facilitates accurate stoichiometric dispensing for parallel synthesis. The ≥99.0% (GC) purity specification ensures minimal side-product formation during the initial esterification step.

Antimicrobial Lead Optimization: Triazolothiadiazole Libraries Targeting Xanthomonas and Other Plant Pathogens

For plant pathology research focused on bacterial diseases of rice and other crops, the 2,4-dichlorophenyl pharmacophore has demonstrated potent activity in the triazolothiadiazole scaffold, with derivative X7 showing an EC₅₀ of 27.47 μg/mL against Xanthomonas oryzae pv. oryzae, outperforming commercial copper-based standards . Procuring the methyl ester as the precursor to 2,4-dichlorophenylacetic acid enables rapid diversification at the hydrazide stage, supporting structure-activity relationship campaigns.

Analytical Reference Standard Preparation for Environmental Residue Analysis

The high purity (≥99.0% GC) and well-characterized physicochemical profile (refractive index 1.539–1.542, LogP 2.71–2.96, boiling point 153 °C/27 mmHg) make methyl 2,4-dichlorophenylacetate suitable as a reference standard for GC-MS or LC-MS/MS methods quantifying 2,4-dichlorophenylacetic acid residues or metabolites in environmental matrices . The liquid form enables gravimetric preparation of stock solutions without the dissolution variability associated with solid standards. Certified reference material (CRM) formats at 5.0 mg/mL in methyl tert-butyl ether are commercially available from AccuStandard .

Process Chemistry: Continuous Flow Ester Hydrolysis to 2,4-Dichlorophenylacetic Acid

The liquid physical state and well-defined boiling point of methyl 2,4-dichlorophenylacetate make it amenable to continuous flow hydrolysis for the production of 2,4-dichlorophenylacetic acid, a key intermediate for pharmaceutical and agrochemical APIs. Compared to solid handling of the acid, the methyl ester can be directly pumped and metered into a flow reactor, enabling precise residence time control and reduced thermal degradation risk . The documented quantitative-yield synthesis from the acid and methanol confirms the reversibility and efficiency of the esterification/hydrolysis cycle.

Application
Selection Property
Validation Focus
Agrochemical discovery: lipid biosynthesis inhibitor synthesis
Liquid physical state; ≥99.0% (GC) purity
Reproducibility of spirodiclofen-analog SAR entry
Antimicrobial lead optimization: triazolothiadiazole libraries
2,4-Dichlorophenyl pharmacophore precursor
Derivative antibacterial screening against plant pathogens
Analytical reference standard preparation
High purity; well-characterized refractive index and LogP
GC-MS/LC-MS method calibration for environmental residue analysis
Process chemistry: continuous flow hydrolysis
Liquid ester; defined boiling point
Pumpability and residence time control in flow reactor

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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